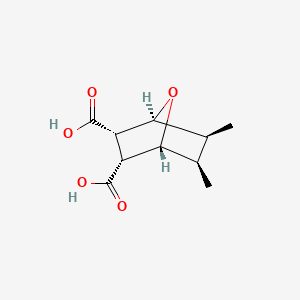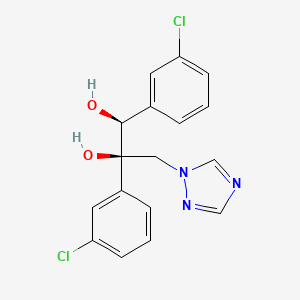
1,2-Propanediol, 1,2-bis(3-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Propanediol, 1,2-bis(3-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- is a complex organic compound that features a triazole ring and chlorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving azides and alkynes.
Introduction of chlorophenyl groups: This step might involve electrophilic aromatic substitution reactions.
Formation of the propanediol backbone: This could be synthesized through aldol condensation followed by reduction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups of the propanediol backbone.
Reduction: Reduction reactions could target the triazole ring or the chlorophenyl groups.
Substitution: The chlorophenyl groups may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
Catalysis: The compound could be used as a ligand in transition metal catalysis.
Materials Science:
Biology
Enzyme Inhibition: The triazole ring is a common motif in enzyme inhibitors.
Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.
Medicine
Antifungal Agents: Triazole-containing compounds are often explored for their antifungal properties.
Anticancer Research:
Industry
Agriculture: Possible use as a pesticide or herbicide.
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients.
作用機序
The mechanism of action would depend on the specific application. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking substrate access.
Antifungal Activity: It could inhibit the synthesis of ergosterol, a key component of fungal cell membranes.
類似化合物との比較
Similar Compounds
1,2-Propanediol, 1,2-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-: Similar structure but with different substitution pattern.
1,2-Propanediol, 1,2-bis(3-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)-: Bromine instead of chlorine atoms.
1,2-Propanediol, 1,2-bis(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)-: Different triazole ring.
Uniqueness
The specific arrangement of chlorophenyl groups and the triazole ring in 1,2-Propanediol, 1,2-bis(3-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- may confer unique properties, such as enhanced binding affinity to certain biological targets or improved stability under specific conditions.
特性
CAS番号 |
107659-50-7 |
|---|---|
分子式 |
C17H15Cl2N3O2 |
分子量 |
364.2 g/mol |
IUPAC名 |
(1S,2R)-1,2-bis(3-chlorophenyl)-3-(1,2,4-triazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C17H15Cl2N3O2/c18-14-5-1-3-12(7-14)16(23)17(24,9-22-11-20-10-21-22)13-4-2-6-15(19)8-13/h1-8,10-11,16,23-24H,9H2/t16-,17-/m0/s1 |
InChIキー |
CPVMOXCTWBWUSP-IRXDYDNUSA-N |
異性体SMILES |
C1=CC(=CC(=C1)Cl)[C@@H]([C@](CN2C=NC=N2)(C3=CC(=CC=C3)Cl)O)O |
正規SMILES |
C1=CC(=CC(=C1)Cl)C(C(CN2C=NC=N2)(C3=CC(=CC=C3)Cl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



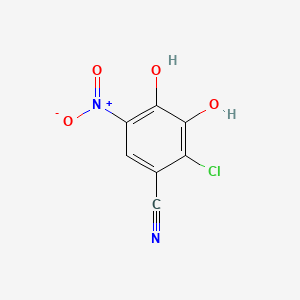
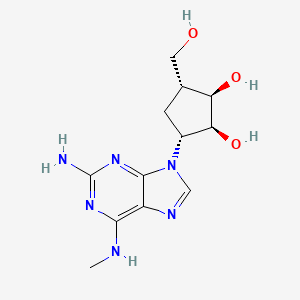

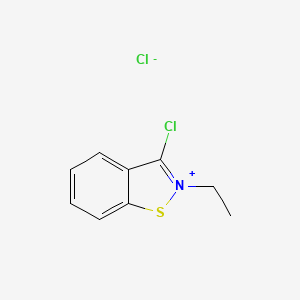

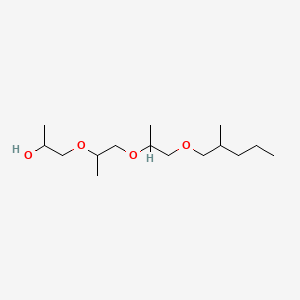
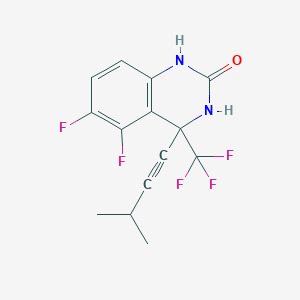
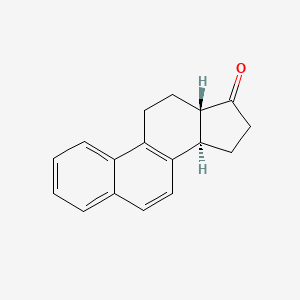
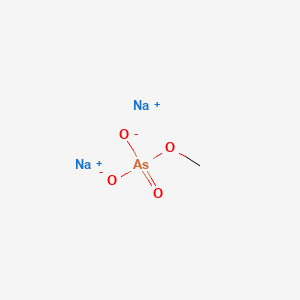


![Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride](/img/structure/B12680170.png)
